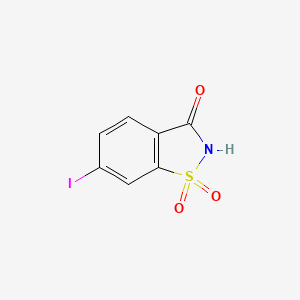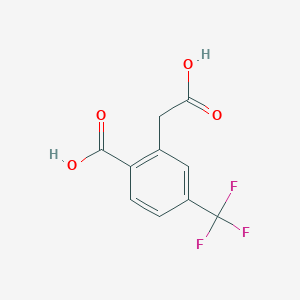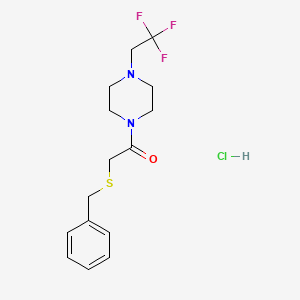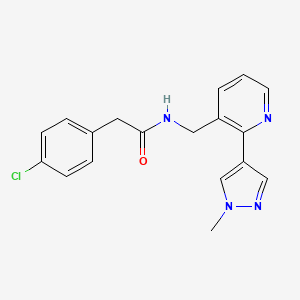
4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 1-methyl-1H-pyrazol-4-yl group, which is a type of pyrazole. Pyrazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms. They are known for their diverse biological activities and are used as scaffolds in drug development .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups, including two sulfonyl groups attached to a 1,4-diazepane ring and a morpholine ring. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Compounds containing the 1-methyl-1H-pyrazol-4-yl sulfonyl structure have been synthesized and studied for their potential biological activities. For instance, the synthesis of novel 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrazolo[3,4-c]quinolines, which includes the formation of 1-(1H-pyrazol-4-yl)-1H-pyrrole-2,5-dione intermediates, has been reported. These compounds have shown potent inhibitory activity against caspase-3, suggesting their relevance in apoptosis-related research (Kravchenko et al., 2005).
Chemical Synthesis and Reactions
- Research has also focused on the synthesis of optically pure cyclopropanes and other compounds via reactions involving sulfonyl pyrazolines. These reactions include 1,3-dipolar cycloaddition of diazoalkanes and subsequent transformations, which are important in the field of organic synthesis (Cruz Cruz et al., 2009).
Novel Compound Synthesis
- Another area of research involves the synthesis of novel N-heteroaryl amidines through reactions of highly electrophilic azides with cyclic ketones and cycloaliphatic amines. This includes the use of sulfonyl azides, highlighting the versatility of sulfonyl groups in synthetic chemistry (Efimov et al., 2016).
Drug Discovery and Protozoan Parasites
- In drug discovery, analogs of the compound have been tested against protozoal species like T. cruzi and Leishmania major. These studies aim to find potent proliferation inhibitors for pathogens, indicating the compound's potential in developing new treatments for tropical diseases (Devine et al., 2015).
Structural Studies
- Structural studies of derivatives of 4-fluoro-5-sulfonylisoquinoline have been conducted. These studies, which involve X-ray crystallography, are crucial for understanding the structural aspects of such compounds, which can influence their reactivity and biological activity (Ohba et al., 2012).
Synthesis of Pyrazoles
- Research on the synthesis of 3H-pyrazoles from methyl and p-tolyl phenylethynyl sulfones and their transformations highlights the importance of these compounds in synthetic organic chemistry, further demonstrating the diverse applications of sulfonyl-containing compounds (Vasin et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O5S2/c1-15-12-13(11-14-15)24(19,20)16-3-2-4-17(6-5-16)25(21,22)18-7-9-23-10-8-18/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURMLEPAGYRQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Formyl-2-hydroxy-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-5-methylbenzamide](/img/structure/B2636764.png)

![6-Methyl-3-[2-oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2636766.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione](/img/structure/B2636768.png)
![9-((4-(3-methoxybenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2636771.png)



![2-(isopropylthio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2636777.png)



